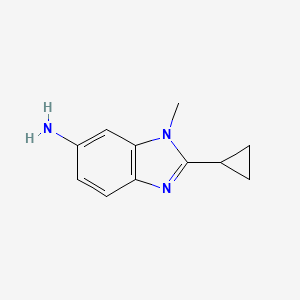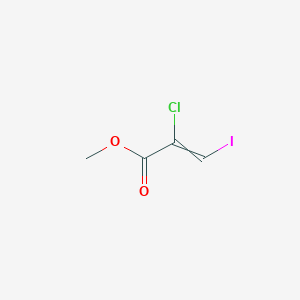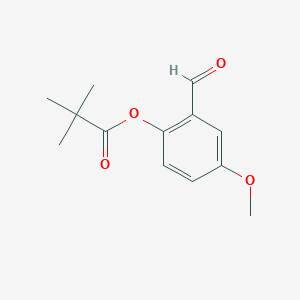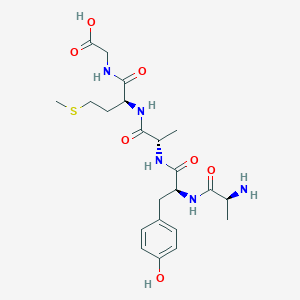
Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate is a chemical compound with the molecular formula C11H19O5P It is known for its unique structure, which includes a diethoxyphosphoryl group attached to a hexa-2,4-dienoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate typically involves the reaction of 2,4-hexadienoic acid with diethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-Hexadienoic acid and diethyl phosphite.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) is used.
Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the double bonds in the hexa-2,4-dienoate backbone to single bonds.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction can produce saturated phosphonate compounds.
Applications De Recherche Scientifique
Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: Researchers explore its potential as a precursor for developing pharmaceutical agents.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate exerts its effects involves its interaction with various molecular targets. The diethoxyphosphoryl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing nature of the phosphoryl group, which affects the stability and reactivity of the hexa-2,4-dienoate backbone.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-(diethoxyphosphoryl)hexanoate
- Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate
- Ethyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate
Uniqueness
This compound is unique due to its specific structure, which combines a diethoxyphosphoryl group with a conjugated diene system. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations.
Propriétés
Numéro CAS |
911677-20-8 |
|---|---|
Formule moléculaire |
C11H19O5P |
Poids moléculaire |
262.24 g/mol |
Nom IUPAC |
methyl 6-diethoxyphosphorylhexa-2,4-dienoate |
InChI |
InChI=1S/C11H19O5P/c1-4-15-17(13,16-5-2)10-8-6-7-9-11(12)14-3/h6-9H,4-5,10H2,1-3H3 |
Clé InChI |
JEEBTWMFZFDBLI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC=CC=CC(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179622.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)
![2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile](/img/structure/B14179630.png)
![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179632.png)
![1-Propanone, 2-[[2,6-bis(1-methylethyl)phenyl]imino]-1-phenyl-, (2Z)-](/img/structure/B14179634.png)


![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)



![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
